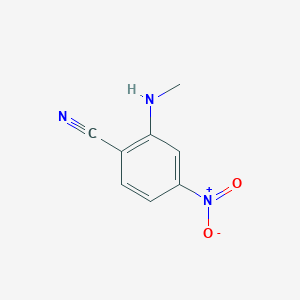
2-Nitro-6-piperidinobenzonitrile
Descripción general
Descripción
2-Nitro-6-piperidinobenzonitrile is an organic compound that belongs to the class of nitrobenzonitriles. This compound is characterized by the presence of a nitro group (-NO2) and a piperidine ring attached to a benzonitrile core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-piperidinobenzonitrile typically involves the nitration of 2-piperidinobenzonitrile. One common method is the reaction of 2-cyanophenol with piperidine in the presence of a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-6-piperidinobenzonitrile undergoes various chemical reactions, including:
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and suitable bases.
Major Products Formed:
Reduction: 2-Amino-6-piperidinobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-Nitro-6-piperidinobenzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Nitro-6-piperidinobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidine ring may enhance the compound’s ability to cross biological membranes and interact with target proteins or enzymes .
Comparación Con Compuestos Similares
2-Piperidinobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-6-piperidinobenzonitrile: Contains a fluorine atom instead of a nitro group, leading to different reactivity and biological properties.
2-Amino-6-piperidinobenzonitrile: The reduced form of 2-Nitro-6-piperidinobenzonitrile, with different chemical and biological activities.
Uniqueness: this compound is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-nitro-6-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-10-11(14-7-2-1-3-8-14)5-4-6-12(10)15(16)17/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLQOYPNACJNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate](/img/structure/B8227150.png)




